4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
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Overview
Description
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, dioxo, and amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the quinazolinone core: This can be achieved by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst can introduce the methoxy groups at the desired positions.
Attachment of the phenylpropylamine moiety: This step involves the reaction of the quinazolinone intermediate with 3-phenylpropylamine under controlled conditions to form the desired amide linkage.
Final coupling with N-methylbenzamide: The final step involves coupling the intermediate with N-methylbenzamide using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural complexity makes it a candidate for drug discovery and development.
Medicine
In medicine, 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide may be explored for its potential therapeutic effects. Research may focus on its analgesic, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Known for their analgesic properties.
N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Studied for their pharmacological activities.
Uniqueness
4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C30H32N4O6 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]methyl]-N-methylbenzamide |
InChI |
InChI=1S/C30H32N4O6/c1-31-28(36)22-13-11-21(12-14-22)18-34-29(37)23-16-25(39-2)26(40-3)17-24(23)33(30(34)38)19-27(35)32-15-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17H,7,10,15,18-19H2,1-3H3,(H,31,36)(H,32,35) |
InChI Key |
KWPDNFZLIHPQHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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